Lipophilicity Profiling Against Monofluoroethoxy, CF₃, and Methoxy Analogs
The target compound exhibits a computed XLogP3-AA of 2.3, placing it at a strategic intermediate point within its analog series. The monofluoroethoxy analog [2-bromo-5-(2-fluoroethoxy)phenyl]methanamine (CAS 1502419-08-0) records XLogP3-AA = 1.8, representing a –0.5 log unit reduction in lipophilicity [1]. The non-brominated analog [3-(2,2-difluoroethoxy)phenyl]methanamine (CAS 1184693-36-4) drops further to XLogP3 = 1.7 [2]. The trifluoromethyl congener [2-bromo-5-(trifluoromethyl)phenyl]methanamine (CAS 771582-26-4) shows a comparable XLogP3-AA of 2.4, but with substantially different physicochemical character (see Evidence Items 2 and 3) [3]. The methoxy analog 2-bromo-5-methoxybenzylamine (CAS 887581-09-1) yields a LogP of 2.62 (measured by a different method, ACD/LogP or similar), which is approximately 0.3 log units more lipophilic than the target . This spread of ~0.9 log units across the comparator set demonstrates that the difluoroethoxy group modulates lipophilicity in a quantifiably distinct manner from both less-fluorinated and non-fluorinated alkoxy substituents.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA or equivalent LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.3 (PubChem, XLogP3 3.0 algorithm) |
| Comparator Or Baseline | Monofluoroethoxy analog: 1.8; Non-brominated analog: 1.7; CF₃ analog: 2.4; Methoxy analog: 2.62 (ACD/LogP) |
| Quantified Difference | Target is +0.5 more lipophilic than monofluoroethoxy; +0.6 more than non-brominated; –0.1 vs. CF₃; –0.32 vs. methoxy (cross-method comparison) |
| Conditions | Computed properties from PubChem (XLogP3 3.0) and ChemSrc (ACD/LogP); standardized algorithms; values are for the free base forms |
Why This Matters
A ΔLogP of 0.5–0.6 log units is sufficient to alter membrane permeability, tissue distribution, and off-target binding profiles in drug discovery programs, making the difluoroethoxy substitution a deliberate design choice rather than an interchangeable modification.
- [1] PubChem Compound Summary for CID 81591031, [2-Bromo-5-(2-fluoroethoxy)phenyl]methanamine. XLogP3-AA = 1.8. View Source
- [2] PubChem Compound Summary for CID 47003268, [3-(2,2-Difluoroethoxy)phenyl]methanamine. XLogP3 = 1.7. View Source
- [3] PubChem Compound Summary for CID 44887024, [2-Bromo-5-(trifluoromethyl)phenyl]methanamine. XLogP3-AA = 2.4. View Source
